Sal de D-Luciferina sódica

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

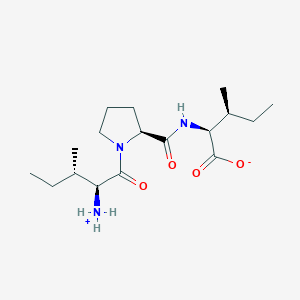

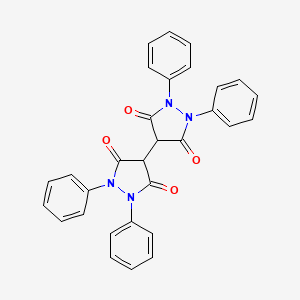

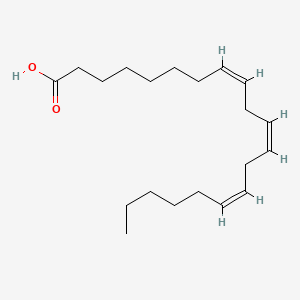

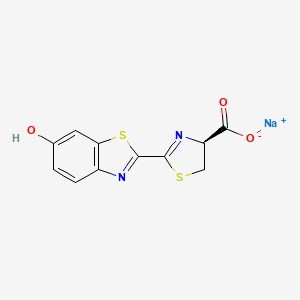

D-Luciferina Sódica, también conocida como (S)-4,5-Dihidro-2-(6-hidroxi-2-benzotiazolyl)-4-tiazolcarboxílico sal sódica, es un sustrato bioluminiscente comúnmente utilizado en diversas aplicaciones biológicas y químicas. Es la forma de sal sódica de D-Luciferina, un compuesto que emite luz cuando se oxida en presencia de la enzima luciferasa, trifosfato de adenosina (ATP) y oxígeno. Esta reacción es la base de la bioluminiscencia en las luciérnagas y se utiliza ampliamente en la investigación científica para fines de imagen y análisis .

Aplicaciones Científicas De Investigación

La D-Luciferina Sódica tiene una amplia gama de aplicaciones en la investigación científica:

Imágenes Bioluminiscentes: Se utiliza en imágenes in vivo para monitorizar la progresión de enfermedades, la expresión génica y la eficacia de los fármacos en tiempo real.

Ensayos de Reporteros Génicos: Se utiliza para estudiar la expresión y regulación génica.

Ensayos de ATP: Se emplea para medir los niveles celulares de ATP, lo que indica la viabilidad celular y la actividad metabólica.

Criba de Alto Rendimiento: Se utiliza en el descubrimiento de fármacos para cribar posibles compuestos terapéuticos.

Monitoreo Ambiental: Se aplica para detectar la contaminación y la polución en los ecosistemas .

Mecanismo De Acción

El mecanismo de acción de la D-Luciferina Sódica implica su oxidación por luciferasa en presencia de ATP y oxígeno. Esta reacción produce una oxiluciferina en estado excitado, que emite luz al volver al estado fundamental. La intensidad de la luz emitida es proporcional a la concentración de luciferasa y ATP, lo que la convierte en una herramienta valiosa para diversos ensayos y técnicas de imagen .

Compuestos Similares:

Coelenterazina: Otro sustrato bioluminiscente utilizado en organismos marinos.

Cipridina Luciferina: Se encuentra en ostrácodos marinos y se utiliza en aplicaciones similares.

Luciferina Bacteriana: Utilizada por ciertas bacterias para la bioluminiscencia.

Comparación:

Solubilidad Acuosa: La D-Luciferina Sódica tiene una mayor solubilidad acuosa en comparación con la coelenterazina.

Rendimiento Cuántico: La D-Luciferina Sódica exhibe un mayor rendimiento cuántico, lo que la hace más eficiente en la producción de luz.

Toxicidad: Tiene una menor toxicidad en comparación con otras luciferinas, lo que la hace adecuada para aplicaciones in vivo .

La D-Luciferina Sódica destaca por su alta eficiencia, baja toxicidad y versatilidad en diversas aplicaciones científicas, lo que la convierte en una herramienta invaluable en la investigación moderna.

Análisis Bioquímico

Biochemical Properties

D-Luciferin Sodium Salt plays a crucial role in biochemical reactions, particularly in the production of light in the presence of the enzyme luciferase . The ATP-dependent oxidation of D-Luciferin Sodium Salt by luciferase produces light . This system is employed as a reporter in plants, bacteria, and mammalian cells .

Cellular Effects

D-Luciferin Sodium Salt influences cell function by enabling the real-time, noninvasive monitoring of disease progression and/or drug efficacy in model systems through Bioluminescence Imaging (BLI) . It is also used to detect cellular viability with imaging and microplate assays .

Molecular Mechanism

The molecular mechanism of D-Luciferin Sodium Salt involves its oxidation by the enzyme luciferase in the presence of ATP and Mg2+ as cofactors . This reaction emits a characteristic yellow-green emission in the presence of oxygen, which shifts to red light in vivo at 37°C .

Temporal Effects in Laboratory Settings

The chemiluminescence from the reaction of D-Luciferin Sodium Salt and luciferase peaks within seconds, with light output that is proportional to luciferase activity or ATP concentrations . The product’s stability and long-term effects on cellular function are observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of D-Luciferin Sodium Salt vary with different dosages in animal models . It is often used in research animals such as rats or mice for investigation .

Metabolic Pathways

D-Luciferin Sodium Salt is involved in the metabolic pathway that includes the enzyme luciferase . The reaction it participates in utilizes ATP and Mg2+ as cofactors .

Transport and Distribution

D-Luciferin Sodium Salt is readily soluble in aqueous buffers . It can cross cell membranes efficiently when caged .

Subcellular Localization

The subcellular localization of D-Luciferin Sodium Salt is not specific as it can cross cell membranes . Once inside the cell, a pulse of D-Luciferin Sodium Salt can be released by UV photolysis, or a continuous supply of active D-Luciferin Sodium Salt can be slowly formed by the action of intracellular esterases found in most eukaryotic cells .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de D-Luciferina Sódica generalmente implica los siguientes pasos:

Reacción de Condensación: El paso inicial implica la condensación de 2-ciano-6-hidroxi-benzotiazol con ácido tioglicólico para formar 2-(6-hidroxi-2-benzotiazolyl)-4-tiazolidinona.

Ciclación: Este intermedio sufre ciclación en presencia de una base, como hidróxido de sodio, para producir D-Luciferina.

Formación de Sal: Finalmente, la D-Luciferina se convierte en su forma de sal sódica mediante la neutralización con hidróxido de sodio.

Métodos de Producción Industrial: La producción industrial de D-Luciferina Sódica sigue rutas sintéticas similares pero a mayor escala. El proceso implica:

Síntesis a Gran Escala: Síntesis a gran escala de los compuestos intermedios.

Purificación: Pasos de purificación, incluyendo recristalización y cromatografía, para garantizar una alta pureza.

Control de Calidad: Medidas de control de calidad rigurosas para verificar la pureza y la actividad del producto final

Tipos de Reacciones:

Oxidación: La D-Luciferina Sódica se oxida en presencia de luciferasa, ATP y oxígeno para producir oxiluciferina, dióxido de carbono, monofosfato de adenosina (AMP) y luz.

Reducción: Se puede reducir de nuevo a su forma original bajo condiciones específicas.

Sustitución: Se pueden producir varias reacciones de sustitución en el anillo benzotiazol, dependiendo de los reactivos utilizados.

Reactivos y Condiciones Comunes:

Oxidación: Requiere luciferasa, ATP y oxígeno.

Reducción: Generalmente involucra agentes reductores como borohidruro de sodio.

Sustitución: Se pueden utilizar reactivos como halógenos o agentes alquilantes para reacciones de sustitución.

Principales Productos:

Oxiluciferina: El producto principal de la reacción de oxidación.

Derivados Sustituidos: Dependiendo de las reacciones de sustitución realizadas

Comparación Con Compuestos Similares

Coelenterazine: Another bioluminescent substrate used in marine organisms.

Cypridina Luciferin: Found in marine ostracods and used in similar applications.

Bacterial Luciferin: Utilized by certain bacteria for bioluminescence.

Comparison:

Aqueous Solubility: D-Luciferin Sodium has greater aqueous solubility compared to coelenterazine.

Quantum Yield: D-Luciferin Sodium exhibits a higher quantum yield, making it more efficient in producing light.

Toxicity: It has lower toxicity compared to other luciferins, making it suitable for in vivo applications .

D-Luciferin Sodium stands out due to its high efficiency, low toxicity, and versatility in various scientific applications, making it an invaluable tool in modern research.

Propiedades

Número CAS |

103404-75-7 |

|---|---|

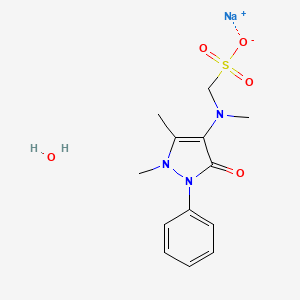

Fórmula molecular |

C11H8N2NaO3S2 |

Peso molecular |

303.3 g/mol |

Nombre IUPAC |

sodium;(4S)-2-(6-hydroxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylate |

InChI |

InChI=1S/C11H8N2O3S2.Na/c14-5-1-2-6-8(3-5)18-10(12-6)9-13-7(4-17-9)11(15)16;/h1-3,7,14H,4H2,(H,15,16);/t7-;/m1./s1 |

Clave InChI |

GORHDQYMKFFQDQ-OGFXRTJISA-N |

SMILES |

C1C(N=C(S1)C2=NC3=C(S2)C=C(C=C3)O)C(=O)[O-].[Na+] |

SMILES isomérico |

C1[C@@H](N=C(S1)C2=NC3=C(S2)C=C(C=C3)O)C(=O)O.[Na] |

SMILES canónico |

C1C(N=C(S1)C2=NC3=C(S2)C=C(C=C3)O)C(=O)O.[Na] |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

D-Luciferin Sodium |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.